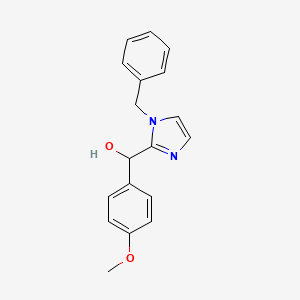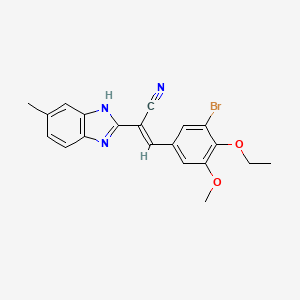![molecular formula C14H24N4 B3877266 4-[4-(Cyclohexylmethyl)triazol-1-yl]piperidine](/img/structure/B3877266.png)
4-[4-(Cyclohexylmethyl)triazol-1-yl]piperidine
Overview
Description
4-[4-(Cyclohexylmethyl)triazol-1-yl]piperidine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their stability and ability to engage in various chemical interactions, making them valuable in medicinal chemistry and other scientific fields. This compound, in particular, has shown potential in various applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Cyclohexylmethyl)triazol-1-yl]piperidine typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide under suitable conditions.
Preparation of Alkyne: The alkyne precursor is prepared by reacting an appropriate halide with a terminal alkyne.
Cycloaddition: The azide and alkyne are then subjected to Cu(I) catalysis to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Cyclohexylmethyl)triazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-[4-(Cyclohexylmethyl)triazol-1-yl]piperidine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Cyclohexylmethyl)triazol-1-yl]piperidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds have shown anticancer activity and are structurally similar due to the presence of the triazole ring.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
1,4,5-Trisubstituted triazole-bearing compounds: These compounds are used in the synthesis of new triheterocycles with potential pharmacological applications.
Uniqueness
4-[4-(Cyclohexylmethyl)triazol-1-yl]piperidine is unique due to its specific substitution pattern and the presence of both a triazole and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(cyclohexylmethyl)triazol-1-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-2-4-12(5-3-1)10-13-11-18(17-16-13)14-6-8-15-9-7-14/h11-12,14-15H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMXQCYZFHBMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CN(N=N2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide](/img/structure/B3877186.png)
![4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline](/img/structure/B3877188.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877189.png)
![N-tert-butyl-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]oxamide](/img/structure/B3877198.png)

![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3877212.png)
![2,4-bis[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3877215.png)

![N-isopropyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3877255.png)
![5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione](/img/structure/B3877257.png)
![2-butyl-N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3877258.png)
![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}PROP-2-ENENITRILE](/img/structure/B3877261.png)

